molecular formula C17H18N2O3 B1341885 tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate CAS No. 834884-86-5

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate

Cat. No.: B1341885
CAS No.: 834884-86-5
M. Wt: 298.34 g/mol
InChI Key: UKAPEGUQXJZYQQ-UHFFFAOYSA-N
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Description

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is a chemical compound with the molecular formula C17H18N2O3. It is known for its unique structure, which includes a tert-butyl group, a formylpyridinyl group, and a phenylcarbamate group. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate typically involves the reaction of 4-(6-formylpyridin-2-yl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylcarbamate group can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of the corresponding carboxylic acid derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phenylcarbamate group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-formylpyridin-2-yl)carbamate
  • tert-Butyl (4-formylpyridin-3-yl)carbamate
  • tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate

Uniqueness

tert-Butyl (4-(6-formylpyridin-2-yl)phenyl)carbamate is unique due to the presence of the 6-formylpyridin-2-yl group, which imparts distinct reactivity and binding properties. This makes it a valuable compound in research applications where specific interactions with biological targets are required.

Properties

IUPAC Name

tert-butyl N-[4-(6-formylpyridin-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-13-9-7-12(8-10-13)15-6-4-5-14(11-20)18-15/h4-11H,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAPEGUQXJZYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70592144
Record name tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834884-86-5
Record name 1,1-Dimethylethyl N-[4-(6-formyl-2-pyridinyl)phenyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834884-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [4-(6-formylpyridin-2-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70592144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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